molecular formula C17H24N2O2 B2557305 Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 134003-83-1

Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2557305
CAS No.: 134003-83-1
M. Wt: 288.391
InChI Key: MSIWYWFJAALCQM-HUUCEWRRSA-N
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Description

Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a diazabicyclo[2.2.1]heptane core with a benzyl substituent at position 5 and a tert-butyl carbamate group at position 2. This compound is widely utilized as a chiral building block in pharmaceutical synthesis due to its rigid bicyclic structure, which imparts stereochemical control in drug design . Its stereochemistry (1r,4r) is critical for interactions with biological targets, particularly in chemokine receptor modulators and kinase inhibitors .

Properties

IUPAC Name

tert-butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIWYWFJAALCQM-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of the diazabicyclo[2.2.1]heptane framework exhibit promising anticancer properties. Specifically, compounds similar to tert-butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study:
A study demonstrated that certain diazabicyclo compounds could effectively target cancer cell lines with specific mutations, leading to selective toxicity towards malignant cells while sparing normal cells .

Organic Synthesis Applications

2.1 Building Block in Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it suitable for creating a diverse range of chemical entities.

Table 1: Synthetic Pathways Utilizing this compound

Reaction TypeDescriptionReference
Epimerization-LactamizationCascade reaction leading to lactam formation from functionalized precursors
Amide Bond FormationUtilization of the carboxylate moiety for amide synthesis
DerivatizationModifications leading to biologically active compounds

Drug Development Applications

3.1 Potential as a Drug Candidate

The structural characteristics of this compound make it a candidate for further development into pharmaceuticals targeting neurological disorders and other conditions due to its ability to cross the blood-brain barrier.

Case Study:
In preclinical trials, derivatives of this compound have shown efficacy in models of neurodegenerative diseases by modulating neurotransmitter levels and exhibiting neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(a) (1S,4S)-Isomer

The (1S,4S)-stereoisomer (CAS 132666-68-3) shares the same bicyclic framework but differs in stereochemistry, leading to distinct physicochemical and biological properties. For example, its melting point and solubility profile diverge due to altered molecular packing and hydrogen-bonding capabilities .

(b) (1R,4R)-5-(Pyridin-2-yl) Analog

Replacing the benzyl group with a pyridin-2-yl moiety (CAS 1214628-63-3) enhances water solubility but reduces lipophilicity. This modification is advantageous in CNS-targeting drugs where blood-brain barrier penetration is critical .

Substituent Variations

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Applications
Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Not explicitly listed Benzyl C₁₈H₂₅N₂O₂ 313.41 Chiral intermediates in chemokine inhibitors
Tert-butyl (1R,4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Not provided 6-Nitro-3-pyridyl C₁₆H₂₁N₄O₄ 333.36 Precursor for amino-pyridyl derivatives in kinase inhibitors
Tert-butyl (1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 2757961-67-2 Aminomethyl + Benzyl C₁₈H₂₇N₃O₂ 317.43 Building block for peptide-mimetic drugs

Key Findings :

  • Benzyl vs. Pyridyl Groups : The benzyl group enhances lipophilicity, favoring membrane permeability, while pyridyl derivatives improve aqueous solubility .
  • Aminomethyl Substitution: Addition of an aminomethyl group (CAS 2757961-67-2) introduces a reactive site for further functionalization, enabling conjugation with targeting moieties .

Bicyclo Ring Modifications

(a) Diazabicyclo[2.2.2]octane Derivatives

Compounds like tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 617714-22-4) exhibit larger ring systems, reducing ring strain and altering conformational flexibility. This impacts binding affinity in enzyme inhibition .

(b) Oxo and Hydroxy Derivatives

Such derivatives are pivotal in antiviral drug design .

Biological Activity

Tert-butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS Number: 134003-83-1) is a bicyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H24N2O2
  • Molecular Weight: 288.391 g/mol
  • Purity: Typically ≥ 95%
  • Storage Conditions: Room temperature

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its potential as a therapeutic agent.

Pharmacological Activities

  • Antimicrobial Activity
    • Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against various strains of bacteria and fungi due to their ability to disrupt microbial cell membranes.
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective qualities, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of autophagy pathways in neuronal cells.
  • Anti-inflammatory Properties
    • The compound has been evaluated for its anti-inflammatory effects, demonstrating the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in managing chronic inflammatory conditions.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Interaction with Cellular Receptors: The compound may interact with specific receptors involved in inflammation and immune response modulation.
  • Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Pharmacological ReviewIdentified potential anti-inflammatory and neuroprotective activities through various bioassays.
Synthesis and ActivityDemonstrated effective synthesis routes leading to compounds with enhanced biological activity compared to predecessors.
Antimicrobial TestingShowed significant antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL.

Q & A

What are the established synthetic routes for this compound?

Level: Basic
Answer: The synthesis typically involves coupling reactions and bicyclic scaffold assembly. For example:

  • HATU/DIEA-mediated coupling : Dissolve intermediates in dry DMF, activate carboxylic acids with HATU (1.2 equivalents), and stir under argon for 4 hours. Purify via reverse-phase flash chromatography (RP-FC) .
  • Diastereomer separation : Use flash chromatography with toluene/diethyl ether (1:1) to isolate stereoisomers, as demonstrated for similar diazabicycloheptane derivatives .

How can researchers resolve stereochemical inconsistencies during synthesis?

Level: Advanced
Answer:

  • Chromatographic separation : Resolve stereoisomers via gradient elution (e.g., toluene/diethyl ether) .
  • Structural validation : Confirm configurations using 2D NMR (NOESY for spatial proximity) or X-ray crystallography. For example, tert-butyl group orientation can be inferred from 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations .

What purification techniques are effective for isolating this compound?

Level: Basic
Answer:

  • Flash chromatography : Use silica gel with toluene/diethyl ether (1:1) for stereoisomer separation .
  • RP-FC : Achieve >95% purity with C18 columns and acetonitrile/water gradients .

How to optimize reaction yields in bicyclic intermediate synthesis?

Level: Advanced
Answer:

  • Coupling agent optimization : Use HATU (1.2 equivalents) over EDCI/HOBt for higher efficiency .
  • Temperature control : Maintain reactions at 25–40°C to balance kinetics and side reactions. Yields up to 31% are reported under argon .

What are the recommended storage conditions for this compound?

Level: Basic
Answer:

  • Solid state : Store at -80°C in airtight containers to prevent hygroscopic degradation .
  • Solutions : Prepare aliquots in DMSO (10 mM) and store at -80°C for ≤6 months. Avoid repeated freeze-thaw cycles .

How to formulate this compound for in vivo studies given solubility limitations?

Level: Advanced
Answer:

  • Stock preparation : Dissolve in DMSO (10 mM), then dilute with saline/PBS to ≤1% DMSO.
  • Sonication : Warm to 37°C and sonicate for 10 minutes to ensure clarity .

What analytical methods validate structural integrity?

Level: Basic
Answer:

  • NMR : Key signals include δ 1.43 (tert-butyl) and δ 7.30 (benzyl protons) in 1H^{1}\text{H} NMR .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ = 331.19) .

How to handle discrepancies in reported spectral data?

Level: Advanced
Answer:

  • Cross-validation : Compare NMR data across solvents (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • Batch consistency : Use standardized QC protocols (HPLC ≥95% purity) to minimize variability .

What solvents are optimal for dissolution?

Level: Basic
Answer:

  • Primary solvent : DMSO for stock solutions.
  • Aqueous dilution : PBS/saline with ≤1% DMSO. Pre-warm to 37°C to prevent precipitation .

How to design SAR studies using structural analogs?

Level: Advanced
Answer:

  • Analog synthesis : Modify the benzyl group (e.g., halogenated or methyl-substituted aryl) or replace the tert-butyl with carbamate variants .
  • Bioactivity assays : Test analogs against target proteins (e.g., WDR5 degraders) to map pharmacophore requirements .

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